N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-butyl-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-5-11-20-18(24)15-12-22(4-2)13-16-17(15)21-23(19(16)25)14-9-7-6-8-10-14/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPBJHHQYOFUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its fusion with a pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
Carboxamide Substituents: Butyl vs. Aromatic Groups: The butyl group (target compound) enhances lipophilicity compared to aromatic substituents like 4-ethoxyphenyl, which may improve solubility due to polar ether linkages .
Pyrazolo Ring Alkyl Groups :
- Ethyl vs. Propyl : Longer alkyl chains (e.g., propyl) increase steric bulk, possibly affecting binding interactions in biological targets.
- Methyl vs. Ethyl : Smaller substituents (methyl) reduce steric hindrance, as seen in the carboxylic acid analog .
Functional Group Impact :
Biological Activity
N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| CAS Number | 18570439 |
Biological Activity Overview
Recent studies highlight several biological activities associated with this compound:
-
Anticancer Activity : Preliminary screening has indicated that N-butyl-5-ethyl-3-oxo-2-phenyl-pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values suggest significant inhibition of cell proliferation.
- A549 (lung cancer) : The compound demonstrated notable growth inhibition.
- Anti-inflammatory Properties : The pyrazolo[4,3-c]pyridine derivatives have shown potential in reducing inflammation markers in vitro and in vivo.
- Antimicrobial Effects : Some derivatives have been tested against bacterial strains, indicating a spectrum of antimicrobial activity.
The biological activity of N-butyl-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways such as MAPK and PI3K/Akt pathways that are crucial for cell growth and survival.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | In vitro model | Not specified | |
| Antimicrobial | Various strains | Variable |
Case Study
A study conducted by Wei et al. evaluated the anticancer potential of various pyrazolo compounds, including N-butyl derivatives. The results indicated that the compound exhibited significant cytotoxicity against the A549 cell line with an IC50 value of 26 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .
Q & A
Q. What are the most common synthetic routes for N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrazolo[4,3-c]pyridine core via cyclization reactions, often using substituted pyrazole precursors and ketones under reflux conditions.
- Step 2 : Introduction of the N-butyl and 5-ethyl substituents via alkylation or nucleophilic substitution, requiring precise control of reaction time and temperature (e.g., 60–80°C in DMF or acetonitrile) .
- Step 3 : Carboxamide functionalization at position 7 using coupling agents like BPC (bis(pentafluorophenyl) carbonate) and triethylamine to activate carboxylic acid intermediates .
Key Considerations : Solvent choice (e.g., MeCN for coupling reactions), catalyst selection (e.g., Pd/C for hydrogenation steps), and purification via silica gel chromatography .
Q. How is the compound characterized to confirm its structural identity and purity?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and stereochemistry. For example, the N-butyl group shows characteristic triplet signals at δ 0.85–1.42 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., [MH+] at m/z 468 for related analogs) .
- X-ray Crystallography : Single-crystal studies resolve 3D conformation, such as puckering in the pyrazolo-pyridine core and dihedral angles between aromatic rings .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvent systems (e.g., DMSO:water 1:1) .
- Stability : Stable under inert atmospheres at room temperature but sensitive to strong acids/bases. Storage at –20°C in amber vials is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- DoE (Design of Experiments) : Vary parameters such as temperature (40–100°C), solvent polarity (DMF vs. toluene), and catalyst loading (e.g., 5–20 mol% Pd(OAc)) to identify optimal conditions .
- In-line Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .
- Case Study : In analogs, replacing DMF with acetonitrile increased coupling reaction yields from 55% to 72% due to reduced side reactions .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- SAR Analysis : Compare substituent effects systematically. The 5-ethyl group in the target compound enhances metabolic stability compared to methyl analogs but may reduce target binding affinity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PARP-1). The carboxamide group often forms hydrogen bonds with catalytic residues (e.g., Ser904 in PARP-1) .
- MD Simulations : Assess binding stability over 100-ns trajectories. Pyrazolo-pyridine derivatives show stronger hydrophobic interactions with target pockets compared to pyrimidine analogs .
Q. What experimental designs validate the compound’s mechanism of action in disease models?
- In Vitro : Dose-response assays (IC determination) in cancer cell lines, combined with siRNA knockdown of suspected targets (e.g., PARP-1) to confirm pathway specificity .
- In Vivo : Pharmacokinetic studies in rodent models to evaluate bioavailability and metabolite formation. For example, N-dealkylation of the butyl group is a common metabolic pathway .
Q. How can structural modifications enhance selectivity for therapeutic targets?
- Substituent Screening : Replace the phenyl ring at position 2 with electron-withdrawing groups (e.g., -CF) to improve PARP-1 inhibition while reducing off-target kinase activity .
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and binding kinetics .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- QC Protocols : Implement strict in-process controls (IPCs), including TLC/HPLC purity checks at each synthetic step. For example, intermediates with <95% purity should be repurified .
- Statistical Tools : Use ANOVA to compare yields and purity across batches, identifying critical variables (e.g., solvent lot quality) .
Q. What methodologies resolve discrepancies in crystallographic data?
- Twinned Crystals : Apply SHELXL refinement with HKLF 5 format to handle twinning, as seen in pyrazolo-pyridine derivatives .
- Disordered Atoms : Use PART and SUMP restraints during refinement, particularly for flexible substituents like the N-butyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
